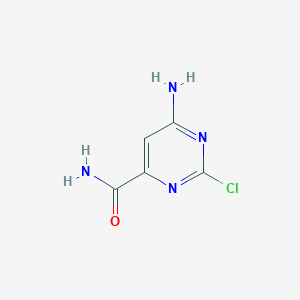

6-Amino-2-chloropyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-amino-2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRDRMDVWPOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286813 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500352-09-0 | |

| Record name | 6-amino-2-chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material: 2,6-Dichloropyrimidine-4-carboxylic Acid

This route begins with 2,6-dichloropyrimidine-4-carboxylic acid, a precursor enabling selective substitution at positions 4 and 6:

Carboxamide Formation :

The carboxylic acid at position 4 is converted to the carboxamide via activation with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF), followed by treatment with ammonia.

$$

\text{2,6-Dichloropyrimidine-4-carboxylic acid} \xrightarrow{\text{oxalyl chloride}} \text{2,6-Dichloropyrimidine-4-carbonyl chloride} \xrightarrow{\text{NH}_3} \text{2,6-Dichloropyrimidine-4-carboxamide}

$$Amination at Position 6 :

The 6-chloro substituent undergoes substitution with ammonia under basic conditions (e.g., K$$2$$CO$$3$$ in DMF at 140°C). Microwave-assisted heating (160°C, 4–36 hours) enhances reaction efficiency.

$$

\text{2,6-Dichloropyrimidine-4-carboxamide} \xrightarrow{\text{NH}_3, \Delta} \text{6-Amino-2-chloropyrimidine-4-carboxamide}

$$

Key Data :

Starting Material: 2,4,6-Trichloropyrimidine

This method exploits the reactivity hierarchy of pyrimidine positions (4 > 2 > 6) for sequential substitutions:

Carboxamide Introduction at Position 4 :

2,4,6-Trichloropyrimidine reacts with aqueous ammonia to replace the 4-chloro group, forming 2,6-dichloro-4-carboxamide pyrimidine.Amination at Position 6 :

The 6-chloro group is substituted with ammonia under pressurized conditions or microwave irradiation.

Optimization Insight :

Carboxylic Acid to Carboxamide Conversion

Acid Chloride Intermediate

A common approach involves converting pyrimidine carboxylic acids to carboxamides via acid chloride formation:

Activation :

Treatment with oxalyl chloride or thionyl chloride in DCM/DMF generates the reactive acid chloride.Ammonolysis :

Reaction with ammonia gas or ammonium hydroxide yields the carboxamide.

Example :

$$

\text{2,6-Dichloropyrimidine-4-carboxylic acid} \xrightarrow{\text{(COCl)}2} \text{2,6-Dichloropyrimidine-4-carbonyl chloride} \xrightarrow{\text{NH}3} \text{2,6-Dichloropyrimidine-4-carboxamide}

$$

Reaction Conditions :

- Solvent: DCM or THF.

- Temperature: 0°C to room temperature.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,6-Dichloropyrimidine-4-carboxylic acid | Carboxamide formation → Amination | 52–75% | Selective substitution; scalable | Requires pressurized ammonia |

| Trichloropyrimidine Route | 2,4,6-Trichloropyrimidine | Sequential substitution | 60–70% | Utilizes commercial precursors | Competing reactivity at positions 2/6 |

| Microwave-Assisted | 2,6-Dichloropyrimidine-4-carboxamide | Microwave heating (160°C) | 75% | Reduced reaction time; higher purity | Specialized equipment required |

Industrial-Scale Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

- Continuous Flow Reactors : Enhance efficiency in acid chloride formation and amidation steps.

- Catalyst Optimization : Base catalysts (e.g., DiPEA) improve substitution kinetics.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Challenges and Solutions

Positional Selectivity :

Carboxamide Stability :

Recent Advances

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Research :

6-Amino-2-chloropyrimidine-4-carboxamide is recognized for its potential as an inhibitor of SHP2 (Src Homology 2 Domain Containing Phosphatase 2), a critical regulator in cancer signaling pathways. Compounds derived from this scaffold have shown effectiveness against hyperproliferative diseases, including various cancers. They exhibit a favorable safety profile with enhanced pharmacokinetic properties compared to existing SHP2 antagonists .

Antimicrobial Activity :

Research indicates that derivatives of this compound possess promising antimicrobial properties against resistant bacterial strains, including Mycobacterium tuberculosis. These derivatives can inhibit growth without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .

Neuroprotective Effects :

The compound has been evaluated for its neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. Its interaction with specific molecular targets suggests potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits SHP2 and related pathways, showing effectiveness in various cancer models. |

| Antimicrobial | Effective against Mycobacterium tuberculosis and other resistant strains. |

| Neuroprotective | Exhibits protective effects in neurodegenerative disease models. |

| Enzyme Inhibition | Acts on various enzymes, influencing metabolic pathways critical for cell survival and growth. |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly impact potency and selectivity.

Table 2: Structure-Activity Relationship Analysis

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Unsubstituted Pyrimidine | Low activity | Lacks necessary functional groups |

| Chlorinated Derivatives | Increased potency | Chlorine enhances binding affinity |

| Amino Group Modifications | Variable effects | Alters interaction with biological targets |

Common Synthetic Routes:

- Nucleophilic Substitution : The chlorine atom can be replaced by various nucleophiles to yield different derivatives.

- Oxidation and Reduction : The amino group can undergo oxidation or reduction under specific conditions.

- Condensation Reactions : The compound can participate in reactions with aldehydes and ketones to form more complex structures.

Antitubercular Activity

In a study investigating the antitubercular properties of pyrimidine derivatives, compounds derived from this compound were shown to effectively inhibit the growth of Mycobacterium tuberculosis, demonstrating lower toxicity compared to traditional antibiotics .

Cancer Treatment Trials

Clinical trials have highlighted the effectiveness of SHP2 inhibitors derived from this compound in various cancer types, showcasing improved selectivity and reduced cardiotoxicity compared to existing treatments .

Wirkmechanismus

The mechanism of action of 6-Amino-2-chloropyrimidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-chloropyrimidine: Similar in structure but lacks the carboxamide group.

6-Amino-2-chloropyridine: Similar in structure but has a pyridine ring instead of a pyrimidine ring.

4-Amino-2-chloropyrimidine: Similar in structure but lacks the amino group at the 6-position.

Uniqueness: 6-Amino-2-chloropyrimidine-4-carboxamide is unique due to the presence of both an amino group at the 6-position and a carboxamide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

6-Amino-2-chloropyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and applications in various fields, including cancer therapy and anti-inflammatory research.

The primary biological activity of this compound is attributed to its ability to inhibit key inflammatory mediators. It targets:

- Prostaglandin E2

- Inducible Nitric Oxide Synthase (iNOS)

- Tumor Necrosis Factor-alpha (TNF-α)

- Nuclear Factor kappa B (NF-κB)

- Leukotrienes

- Interleukins

By inhibiting these mediators, the compound disrupts the biochemical pathways that lead to inflammation, resulting in a reduction of inflammatory responses.

Structure-Activity Relationships (SAR)

Research has demonstrated that the biological activity of pyrimidine derivatives, including this compound, is highly dependent on their structural features. A study focusing on pyrimidine-4-carboxamides revealed that modifications at various positions significantly affect their potency and selectivity as enzyme inhibitors .

Table 1: Structure-Activity Relationship Analysis

| Compound | Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | None | 72 | Anti-inflammatory |

| Compound 1 | Cyclopropylmethylamide at R1 | 72 | NAPE-PLD Inhibition |

| Compound 2 | Phenylpiperidine at R2 | 14.5 | Enhanced anti-cancer activity |

The data indicates that certain modifications can enhance the compound's efficacy, particularly in targeting specific enzymes involved in inflammatory processes and cancer cell proliferation.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer (TNBC). The compound exhibited a significant selective cytotoxic effect on cancer cells compared to non-cancerous cells, indicating its potential for targeted cancer therapies .

Anti-inflammatory Properties

The compound's ability to inhibit key inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune diseases. Its mechanism involves blocking the signaling pathways activated by cytokines and growth factors, thereby reducing inflammation and associated symptoms .

Case Studies

Case Study 1: Inhibition of SHP2

A study investigated the effects of this compound as an inhibitor of SHP2, a protein involved in various signaling pathways related to cell growth and proliferation. The compound demonstrated high selectivity and efficacy against SHP2, suggesting its potential use in treating hyperproliferative diseases such as cancer .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MDA-MB-231 TNBC cells showed that treatment with the compound resulted in a significant reduction in cell proliferation with an IC50 value indicating potent activity. The compound also inhibited lung metastasis more effectively than established treatments like TAE226, highlighting its therapeutic potential in advanced cancer stages .

Q & A

Q. What are the established synthetic routes for 6-Amino-2-chloropyrimidine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination and amidation steps. A common approach is nucleophilic substitution on a chloropyrimidine precursor, followed by carboxamide functionalization. For example, phosphoryl chloride (POCl₃) is often used to introduce chlorine at the 2-position of pyrimidine derivatives, while ammonium acetate facilitates amino group introduction . Optimization of temperature, solvent polarity, and stoichiometry is critical.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to confirm amine (-NH₂, δ 6.2–6.5 ppm) and carboxamide (-CONH₂, δ 7.8–8.1 ppm) groups .

- IR Spectroscopy : Identify N-H stretches (3300–3500 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹) .

- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 187.6) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine position) via single-crystal analysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for chlorination/amidation steps. For example:

- Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G(d) to model POCl₃-mediated chlorination .

- Solvent Effects : COSMO-RS simulations in DMF vs. THF to optimize dielectric environments .

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal molar ratios and temperatures .

Case Study : ICReDD’s workflow reduced trial-and-error experimentation by 40% for analogous pyrimidine derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., ambiguous NMR assignments)?

Methodological Answer:

- Cross-Validation : Compare 2D NMR (COSY, HSQC) to confirm coupling between amine protons and adjacent carbons .

- Isotopic Labeling : Introduce ¹⁵N at the amino group to simplify splitting patterns in ¹H NMR .

- X-ray Diffraction : Resolve structural ambiguities (e.g., chlorine vs. carboxamide orientation) with high-resolution crystallography (R-factor < 0.05) .

Example : A 2024 study resolved conflicting IR and NMR data for 4-chlorophenyl pyrimidine derivatives using single-crystal analysis .

Q. What strategies mitigate decomposition during solubility and stability studies?

Methodological Answer:

- pH-Dependent Stability : Use buffered solutions (pH 2–12) to identify degradation thresholds (e.g., hydrolysis above pH 10) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~252°C) .

- Light Sensitivity : Store samples in amber vials under N₂; monitor UV-Vis absorbance shifts (λmax 270 nm) after light exposure .

Q. How is regioselectivity controlled during functionalization of this compound?

Methodological Answer:

- Steric Effects : Bulkier reagents (e.g., tert-butylamine) favor substitution at less hindered positions .

- Catalytic Systems : Pd(PPh₃)₄ with Cs₂CO₃ promotes Suzuki coupling at the 4-carboxamide site .

- DFT-Guided Design : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., C2 vs. C4 reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.